Butyl lactate

Description

This compound, also known as butyl lactic acid or fema 2205, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a creamy, fermented, and fruity taste. This compound is a potentially toxic compound.

Structure

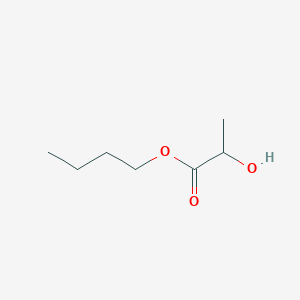

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRABAEUHTLLEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Butyl_lactate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

475096-62-9 | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475096-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7042196 | |

| Record name | Butyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals., Clear, colorless to white liquid with a mild, transient odor; [NIOSH], Liquid, colourless liquid with a faint, sweet, buttery odour, Clear, colorless to white liquid with a mild, transient odor. | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

370 °F at 760 mmHg (USCG, 1999), 77 °C at 10 mm Hg, 186.00 °C. @ 760.00 mm Hg, 370 °F | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

160 °F (USCG, 1999), 160 °F, 160 °F (closed cup) | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Miscible with many lacquer solvents, diluents, oils, slightly soluble in water, Very soluble in ethyl ether, ethanol, In water, 3.846X10+4 mg/L at 20 °C, 40 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol), Slight | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.98 (USCG, 1999) - Less dense than water; will float, 0.9744 g/cu cm at 27 °C, 0.974-0.984, 0.98 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.04 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg (NIOSH, 2023), 0.4 [mmHg], 0.4 mm Hg at 20 °C, 0.4 mmHg | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white, stable liquid, Clear, colorless to white liquid | |

CAS No. |

138-22-7 | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UI63W814U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Lactic acid, butyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OD3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-45 °F (NIOSH, 2023), Freezing point: -43 °C, -28 °C, -45 °F | |

| Record name | BUTYL LACTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5686 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl lactate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-BUTYL LACTATE (BUTYL LACTATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/255 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl lactate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0082.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Butyl lactate synthesis and characterization for research applications

An In-depth Technical Guide to the Synthesis and Characterization of Butyl Lactate for Research Applications

Introduction

This compound (C₇H₁₄O₃) is an ester of lactic acid and n-butanol, recognized for its utility as a green, high-boiling point solvent.[1][2] It is a colorless, stable liquid with a mild, pleasant odor.[3][4] Due to its favorable properties, including biodegradability and miscibility with many organic solvents, this compound finds extensive application in the coatings, paints, inks, food, cosmetic, and pharmaceutical industries.[1][2][5] In research and drug development, it is used as a solvent, a co-surfactant in microemulsions, and in the synthesis of nanoparticles.[3][5] This guide provides a comprehensive overview of the primary synthesis routes and characterization techniques for this compound for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common method for synthesizing this compound is the direct esterification of lactic acid with n-butanol. Other notable methods include enzymatic synthesis and transesterification.

Esterification of Lactic Acid with n-Butanol

This reaction involves heating lactic acid and n-butanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often through azeotropic distillation using an entrainer like cyclohexane or toluene.[6][7][8]

dot

Caption: General workflow for the synthesis of this compound via esterification.

Experimental Protocol: Esterification with NaHSO₄ Catalyst

This protocol is adapted from a study optimizing esterification conditions using Response Surface Methodology (RSM).[6][9]

-

Materials: Lactic acid, n-butanol, sodium bisulfate (NaHSO₄) as a catalyst, and cyclohexane as a water entrainer.

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Procedure:

-

Charge the flask with lactic acid, n-butanol, and cyclohexane. A highly efficient molar ratio is 5:1 for n-butanol to lactic acid and 1:1 for cyclohexane to lactic acid.[6][9]

-

Add the NaHSO₄ catalyst. An optimal catalyst loading is 1.5% of the total reactant weight.[6][9]

-

Heat the mixture to reflux and maintain for approximately 3 hours, continuously removing the water collected in the Dean-Stark trap.[6][9]

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Purification:

Synthesis Data

The yield of this compound is highly dependent on the reaction conditions, including the molar ratio of reactants, catalyst type and concentration, temperature, and reaction time.

| Catalyst | Reactant Ratio (Butanol:Lactic Acid) | Conditions | Yield / Conversion | Reference(s) |

| NaHSO₄ | 5:1 | 3h, Reflux, 1.5% catalyst, Cyclohexane entrainer | 99.8% Yield | [6][9] |

| Active Argil Supported | 1.8:1 | 4h, Reflux, Toluene entrainer | 98.6% Yield | [8] |

| H₂SO₄ | 2.5:1 | 2h at 100°C, then 2h water separation | ~74.6% Yield | [11] |

| PW₁₁Cu(H₂O) | 2:1 | 2h at 105°C, 0.125g catalyst, Cyclohexane entrainer | 85.9% Conversion | [12] |

| Amberlyst-15 | 2:1 | 8h at 100°C, 10% w/w catalyst | ~85% Conversion | [7] |

Characterization of this compound

Proper characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic, chromatographic, and physical property measurements.

dot

Caption: Workflow for the analytical characterization of synthesized this compound.

Spectroscopic Characterization

NMR spectroscopy is used to elucidate the molecular structure of this compound.

-

¹H NMR: Provides information on the number and types of protons. A typical spectrum in CDCl₃ shows distinct signals for the methyl, methylene, and methine protons.[13]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| -CH(OH)-CH ₃ | ~1.23 | Doublet (d) | ~6.8 | [13] |

| -O-CH₂-CH₂-CH ₂-CH₃ | ~1.40 | Sextet | - | - |

| -O-CH₂-CH ₂-CH₂-CH₃ | ~1.62 | Quintet | - | - |

| -CH (OH)- | ~4.04 | Quartet (q) | ~6.8 | [13] |

| -O-CH ₂- | ~4.15 | Triplet (t) | - | - |

| -CH ₃ | ~0.82 | Triplet (t) | ~6.8 | [13] |

-

¹³C NMR: Provides information on the carbon skeleton.

IR spectroscopy identifies the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| O-H (Alcohol) | 3200 - 3600 | Broad peak, indicates hydroxyl group | [14][15] |

| C-H (Alkane) | 2850 - 3000 | Sharp peaks, indicates sp³ C-H stretching | [14][15] |

| C=O (Ester) | ~1735 | Strong, sharp peak, indicates ester carbonyl stretch | [14][15] |

| C-O (Ester/Alcohol) | 1000 - 1300 | Strong peaks, indicates C-O stretching | [14][15] |

Chromatographic Analysis

GC is the primary method for assessing the purity of this compound and quantifying any residual starting materials or byproducts.

Experimental Protocol: GC-FID Analysis

This protocol is based on the OSHA method for this compound analysis.[16]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A 60-m x 0.32-mm i.d. Rtx-volatiles column with a 1.5 µm film thickness is suitable.[16]

-

Sample Preparation: Prepare a stock standard by diluting a known quantity of this compound in a desorbing solution (e.g., 95/5 (v/v) methylene chloride/methanol).[16]

-

GC Conditions:

-

Analysis: Run the prepared sample and analyze the resulting chromatogram. The peak corresponding to this compound can be identified by its retention time compared to a standard. Purity is determined by the relative area of the this compound peak.

Physical Properties

Measurement of physical constants provides a straightforward method for identity confirmation and quality control.

| Property | Value | Reference(s) |

| Molecular Weight | 146.18 g/mol | [1][4] |

| Boiling Point | ~188 °C | [1][2] |

| Melting Point | -43 °C | [4][5] |

| Density | 0.974 - 0.984 g/mL at 20°C | [1][2] |

| Refractive Index | 1.419 - 1.426 at 20°C | [1][4] |

| Flash Point | ~71 °C (168 °F) | [2][3][4] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [2][3] |

| Appearance | Clear, colorless liquid | [2][4] |

Conclusion

This guide outlines the essential methodologies for the synthesis and characterization of this compound for research purposes. The direct esterification of lactic acid with n-butanol remains the most prevalent and high-yielding synthetic route. A comprehensive characterization, employing NMR and IR spectroscopy for structural verification and GC for purity assessment, is critical to ensure the quality of the final product. The data and protocols presented herein serve as a valuable resource for researchers requiring high-purity this compound for their applications.

References

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 138-22-7 [chemicalbook.com]

- 6. icmssm.org [icmssm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102030644A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]

- 10. CN103102269A - Preparation method of high purity this compound - Google Patents [patents.google.com]

- 11. CN115073290A - Method for preparing butyl butyryl lactate with high yield without additional wastewater - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound, (R)- | C7H14O3 | CID 6994380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [webbook.nist.gov]

- 16. osha.gov [osha.gov]

- 17. glsciences.com [glsciences.com]

Spectroscopic Profile of Butyl Lactate: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for Butyl Lactate (n-butyl 2-hydroxypropanoate), a widely used solvent and chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison for analytical and research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Ha | 4.04 | Quartet (q) | 6.8 |

| Hb | 1.23 | Doublet (d) | 6.8 |

| Hc | 2.76 | Broad Singlet (br) | - |

| Hd | 3.82 | Quartet (q) | 6.8 |

| He | 0.82 | Triplet (t) | 6.8 |

Note: Data acquired in C₆D₆ at 400 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 | 175.86 |

| C2 | 66.90 |

| C3 | 20.44 |

| C4 | 65.36 |

| C5 | 30.7 (predicted) |

| C6 | 19.1 (predicted) |

| C7 | 13.67 |

Note: Data acquired in CDCl₃ at 25.16 MHz.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The following are the major absorption peaks.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 (broad) | O-H stretch (alcohol) |

| ~2960 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1180, ~1130 | C-O stretch (ester and alcohol) |

Note: Data is indicative and sourced from typical values for similar functional groups and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 45 | 100 | [CH₃CH(OH)]⁺ |

| 56 | 24 | [CH₂=CH-O-CH₃]⁺ or Butene fragment |

| 57 | 28.5 | Butyl cation [C₄H₉]⁺ |

| 75 | 5.0 | [M - C₄H₉O]⁺ |

| 85 | 6.4 | [M - C₂H₅O₂]⁺ |

| 101 | 1.6 | [M - C₂H₅O]⁺ |

Note: Data obtained from electron ionization mass spectrometry.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path to subtract atmospheric and instrumental interferences.

-

Acquire the spectrum of the this compound sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

For a volatile and thermally stable liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) are common methods.

-

For GC-MS, a small volume of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

The sample is introduced into the ion source, which is under high vacuum.

-

In the ion source, the this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of this compound (146.18 g/mol ).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structure elucidation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

Physicochemical Properties of Butyl Lactate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl lactate, a versatile and biodegradable solvent with applications across various industries, including pharmaceuticals and drug development. The information presented herein is a synthesis of data from scholarly articles and established testing standards, designed to be a valuable resource for laboratory professionals.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, providing a consolidated view of data from multiple sources.

Table 1: Fundamental Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₇H₁₄O₃ | - |

| Molecular Weight | 146.18 | g/mol |

| IUPAC Name | Butyl 2-hydroxypropanoate | - |

| CAS Number | 138-22-7 | - |

| Appearance | Clear, colorless liquid | - |

| Odor | Mild, fruity | - |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value (Range) | Units | Temperature (°C) | Pressure |

| Boiling Point | 185 - 195 | °C | - | 760 mmHg |

| Melting Point | -43 to -28 | °C | - | 760 mmHg |

| Density | 0.974 - 1.04 | g/cm³ | 20 - 25 | Ambient |

| Refractive Index (nD) | 1.418 - 1.424 | - | 20 | Ambient |

| Kinematic Viscosity | 4.9 | mPa·s | 20 | Ambient |

| Vapor Pressure | 0.4 | mmHg | 20 | - |

| Flash Point | 65 - 75.5 | °C | - | - |

| Heat of Vaporization | 77.4 | cal/g | 20 | - |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Slightly soluble / Partially soluble |

| Ethanol | Miscible |

| Ether | Miscible |

| Acetone | Miscible |

| Ketones | Miscible |

| Oils | Miscible |

| Hydrocarbons | Miscible |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Based on ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

-

100-mL round-bottom, short-neck, heat-resistant glass flask

-

Water-cooled, reflux, glass-tube condenser

-

Boiling stones (silicon carbide, grit No. 8)

-

Calibrated partial immersion thermometer or thermocouple

-

Electric heating mantle

Procedure:

-

Add 60 mL of the this compound sample to the 100-mL flask.

-

Add three to four boiling stones to the flask.

-

Position the thermometer or thermocouple so that the sensing element is centered in the liquid, approximately 6.5 mm from the bottom of the flask.

-

Connect the flask to the reflux condenser.

-

Turn on the cooling water for the condenser.

-

Apply heat to the flask using the electric heating mantle at a controlled rate.

-

Observe the liquid and vapor, and record the temperature when the liquid is boiling and a steady reflux is established.

-

The equilibrium boiling point is the constant temperature observed.

-

Correct the observed boiling point for barometric pressure.

Determination of Melting Point (Based on OECD Guideline 102)

This guideline describes methods for determining the melting point/melting range of chemical substances. For a liquid at room temperature like this compound, the freezing point is determined.

Apparatus:

-

Capillary tube apparatus (e.g., Thiele tube or automated instrument)

-

Calibrated thermometer or temperature sensor

-

Cooling bath (if determining freezing point)

Procedure (for Freezing Point):

-

Place a sample of this compound in a sample tube.

-

Place the sample tube in a cooling bath.

-

Insert a calibrated thermometer or temperature sensor into the sample.

-

Gently stir the sample as it cools to prevent supercooling.

-

Record the temperature at regular intervals.

-

The freezing point is the temperature at which the temperature remains constant while the liquid solidifies.

Determination of Density (Based on ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled sample cell

-

Syringe or autosampler for sample injection

Procedure:

-

Calibrate the digital density meter with dry air and a certified reference standard (e.g., pure water).

-

Set the temperature of the sample cell to the desired measurement temperature (e.g., 20 °C or 25 °C).

-

Inject a small volume of the this compound sample into the U-tube, ensuring no air bubbles are present.

-

Allow the instrument to stabilize and record the oscillation period.

-

The instrument calculates the density based on the oscillation period and the calibration data.

-

Clean the U-tube with appropriate solvents and dry it before the next measurement.

Determination of Refractive Index (Based on ASTM D1218)

This test method covers the measurement of the refractive index of transparent hydrocarbon liquids.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature bath to circulate water through the prisms

-

Light source (sodium D line, 589 nm)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the light source.

-

Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20 °C).

-

Calibrate the instrument using a standard of known refractive index.

-

Open the prisms and clean them with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.

-

Apply a few drops of the this compound sample to the surface of the lower prism.

-

Close the prisms firmly.

-

Allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read and record the refractive index from the scale.

Determination of Kinematic Viscosity (Based on ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, which is applicable to other liquids like this compound.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature viscosity bath

-

Timer or stopwatch accurate to 0.1 seconds

-

Pipette or syringe for sample introduction

Procedure:

-

Select a clean, dry, calibrated viscometer of the appropriate size for the expected viscosity of this compound.

-

Charge the viscometer with the sample by inverting it and immersing the wider tube into the sample, then drawing the liquid by suction to a point above the upper timing mark.

-

Mount the viscometer vertically in the constant temperature bath, ensuring the upper meniscus is below the top of the bath liquid.

-

Allow the sample to reach thermal equilibrium (typically 30 minutes).

-

Using suction or pressure, adjust the volume of the sample in the viscometer so that the bottom of the meniscus is at the starting mark.

-

Measure the time required for the meniscus to flow from the upper to the lower timing mark.

-

Repeat the measurement at least twice.

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances with a solubility of ≥ 10⁻² g/L.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration determination (e.g., GC, HPLC)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water (at the desired temperature, e.g., 20 °C).

-

Seal the flask and agitate it at a constant temperature for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

After agitation, allow the mixture to stand to let the phases separate. If an emulsion forms, centrifugation or filtration may be necessary.

-

Carefully take an aliquot of the aqueous phase, ensuring no undissolved this compound is included.

-

Determine the concentration of this compound in the aqueous sample using a validated analytical method.

-

Repeat the determination at least twice.

Visualized Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

Butyl lactate CAS number and IUPAC name for chemical databases

This guide provides essential chemical database information for Butyl lactate, focusing on its CAS number and IUPAC name. The information is intended for researchers, scientists, and drug development professionals who require accurate identification of this chemical compound.

Data Presentation

For clarity and ease of use in chemical databases and research documentation, the primary identifiers for this compound are summarized below.

| Identifier | Value |

| Common Name | n-Butyl lactate |

| IUPAC Name | Butyl 2-hydroxypropanoate[1][2][3] |

| CAS Number | 138-22-7[1][2][3] |

| Molecular Formula | C7H14O3[1][2] |

Experimental Protocols

The IUPAC name and CAS number are standardized identifiers and are not determined through experimental protocols. They are assigned by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS), respectively, to provide a unique and unambiguous reference for the chemical substance.

Identifier Relationships

The following diagram illustrates the relationship between the common name of the compound and its key standardized identifiers.

Caption: Logical relationship between chemical identifiers for this compound.

References

The Solubility of Polymers in Butyl Lactate: A Technical Guide for Material Science and Drug Development

Abstract

This technical guide provides an in-depth analysis of the solubility of various polymers in butyl lactate, a versatile and increasingly popular bio-based solvent. Aimed at researchers, scientists, and professionals in drug development and material science, this document consolidates qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents theoretical models for predicting polymer-solvent interactions. The information is structured to facilitate easy comparison and application in laboratory and industrial settings.

Introduction to this compound

This compound is a high-boiling point, colorless to light-yellow liquid with a mild, pleasant odor.[1] It is an ester of lactic acid and butanol, and is considered a "green solvent" due to its biodegradability and low toxicity.[2] Its favorable environmental profile, coupled with its excellent solvency for a range of organic materials, has led to its widespread use in coatings, inks, and as a specialty solvent in various industrial applications.[3][4] In the realm of material science and pharmaceuticals, this compound's ability to dissolve key polymers makes it a solvent of interest for film casting, nanoparticle formulation, and drug delivery systems.[3]

Polymer Solubility in this compound: A Tabulated Summary

The solubility of a polymer in a given solvent is a critical parameter for many applications. This section provides a summary of the known solubility of various polymers in this compound. Where specific quantitative data is available, it is presented. In other cases, qualitative solubility is noted.

| Polymer | Chemical Name | CAS Number | Qualitative Solubility in this compound | Quantitative Solubility in this compound |

| Cellulose Derivatives | ||||

| Nitrocellulose | Cellulose nitrate | 9004-70-0 | Soluble[3][5][6] | Data not available |

| Ethylcellulose | Ethylcellulose | 9004-57-3 | Soluble[5][6][7][8] | Data not available |

| Vinyl Polymers | ||||

| Polyvinyl Acetate (PVAc) | Poly(ethenyl acetate) | 9003-20-7 | Soluble[3][9] | Data not available |

| Polyesters | ||||

| Poly(lactic-co-glycolic acid) (PLGA) | Poly(lactic-co-glycolic acid) | 26780-50-7 | Soluble (depends on L:G ratio) | Data not available |

| Other Polymers | ||||

| Alkyd Resins | - | - | Used as a solvent in formulations[3][10][11] | Formulation dependent |

| Polyurethanes | - | - | Used as a solvent in some formulations[12] | Formulation dependent |

Theoretical Prediction of Polymer Solubility using Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory provides a powerful tool for predicting the solubility of a polymer in a solvent. The theory is based on the principle that "like dissolves like." HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[13][14] A polymer is likely to be soluble in a solvent if their HSP values are similar.

The distance (Ra) between the HSP of a polymer and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δD_polymer - δD_solvent)² + (δP_polymer - δP_solvent)² + (δH_polymer - δH_solvent)²]⁰.⁵

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value below a certain interaction radius (R0) for the polymer suggests good solubility.

The following table presents the Hansen Solubility Parameters for this compound and several common polymers. The Ra value has been calculated to predict their solubility in this compound.

| Material | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (relative to this compound) | Predicted Solubility |

| This compound | 15.8[15] | 6.5[15] | 10.2[15] | - | - |

| Polylactic Acid (PLA) | 18.6[16] | 9.9[16] | 6.0[16] | 7.2 | Moderate to Good |

| Polymethyl Methacrylate (PMMA) | 18.6[16] | 10.5[16] | 5.1[16] | 8.2 | Moderate |

| Polystyrene (PS) | 18.5[16] | 4.5[16] | 2.9[16] | 8.8 | Moderate to Poor |

| Polycarbonate (PC) | 18.2[16] | 5.9[16] | 6.9[16] | 5.6 | Good |

Disclaimer: These are theoretical predictions. Experimental verification is always recommended.

Experimental Protocols for Determining Polymer Solubility

A standardized and reproducible experimental protocol is essential for accurately determining the solubility of a polymer. The following section outlines a general gravimetric method, which is a fundamental and widely used technique. This protocol is based on principles described in various sources and the now-withdrawn ASTM D3132 standard.[14][15][17][18]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the polymer in the solvent at a specific temperature, and then determining the concentration of the dissolved polymer by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps

-

Volumetric flasks

-

Pipettes

-

Drying oven (vacuum oven preferred)

-

Desiccator

-

Polymer of interest (in powder or pellet form)

-

This compound (analytical grade)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the polymer to a known volume of this compound in a vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that some undissolved polymer remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to visually confirm that undissolved polymer is still present.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved polymer to settle.

-

Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed, clean, and dry weighing dish. Avoid transferring any undissolved solid.

-

Alternatively, the solution can be filtered through a syringe filter compatible with this compound to remove any suspended particles.

-

-

Solvent Evaporation and Weighing:

-

Place the weighing dish containing the polymer solution in a drying oven. A vacuum oven is recommended to facilitate solvent removal at a lower temperature, which minimizes the risk of polymer degradation.

-

Dry the sample until a constant weight is achieved. This is confirmed by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is complete when consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final weight of the dish with the dried polymer.

-

-

Calculation of Solubility:

-